molecular formula C23H19N3O2S B2988235 3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide CAS No. 330557-76-1

3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide

Cat. No.: B2988235
CAS No.: 330557-76-1
M. Wt: 401.48
InChI Key: LFSMNMCMMHQRPV-UHFFFAOYSA-N
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Description

3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide is a complex organic compound belonging to the thienopyridine classThe structure of this compound includes a thienopyridine core, which is fused with various functional groups, contributing to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This chalcone is then treated with 2-cyanothioacetamide in ethanol in the presence of trimethylamine to yield the corresponding pyridinethione derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide is unique due to its specific functional groups and their arrangement, which contribute to its distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-13-17(22(28)26-16-11-7-4-8-12-16)14(2)25-23-18(13)19(24)21(29-23)20(27)15-9-5-3-6-10-15/h3-12H,24H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSMNMCMMHQRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1C(=O)NC3=CC=CC=C3)C)C(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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